(S)-3-(2-Bromo-phenyl)-2-(tert-butoxycarbonylamino-methyl)-propionic acid

描述

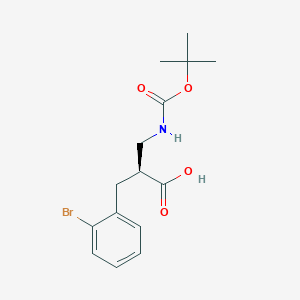

(S)-3-(2-Bromo-phenyl)-2-(tert-butoxycarbonylamino-methyl)-propionic acid is a chiral propionic acid derivative featuring a 2-bromophenyl substituent at the third carbon and a tert-butoxycarbonyl (Boc)-protected aminomethyl group at the second carbon (Figure 1). Its molecular formula is C₁₅H₂₀BrNO₄, with a molecular weight of 366.23 g/mol . This compound is likely utilized as a pharmaceutical intermediate, particularly in anti-inflammatory drug development, given structural similarities to patented propionic acid derivatives .

属性

CAS 编号 |

1260592-51-5 |

|---|---|

分子式 |

C15H20BrNO4 |

分子量 |

358.23 g/mol |

IUPAC 名称 |

(2S)-2-[(2-bromophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(20)17-9-11(13(18)19)8-10-6-4-5-7-12(10)16/h4-7,11H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 |

InChI 键 |

SQUBOYNYBZABGR-NSHDSACASA-N |

手性 SMILES |

CC(C)(C)OC(=O)NC[C@H](CC1=CC=CC=C1Br)C(=O)O |

规范 SMILES |

CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1Br)C(=O)O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(2-Bromo-phenyl)-2-(tert-butoxycarbonylamino-methyl)-propionic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-benzaldehyde and tert-butyl carbamate.

Formation of Intermediate: The first step involves the formation of an intermediate through a condensation reaction between 2-bromo-benzaldehyde and tert-butyl carbamate.

Reduction and Protection: The intermediate is then reduced to form the corresponding alcohol, which is subsequently protected with a tert-butoxycarbonyl group.

Final Product: The protected intermediate undergoes further reactions, including oxidation and amination, to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring might be employed.

化学反应分析

Types of Reactions

(S)-3-(2-Bromo-phenyl)-2-(tert-butoxycarbonylamino-methyl)-propionic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution could result in various substituted derivatives.

科学研究应用

Medicinal Chemistry: As an intermediate in the synthesis of pharmaceutical compounds.

Organic Synthesis: As a building block for more complex molecules.

Biological Studies: Investigating its effects on biological systems and potential therapeutic uses.

Industrial Applications: Used in the production of specialty chemicals and materials.

作用机制

The mechanism of action for (S)-3-(2-Bromo-phenyl)-2-(tert-butoxycarbonylamino-methyl)-propionic acid would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

相似化合物的比较

Structural and Functional Group Analysis

The following table compares key attributes of the target compound with its analogs:

Physicochemical and Reactivity Comparisons

- Lipophilicity : The target compound’s 2-bromophenyl group significantly increases lipophilicity compared to the hydroxyl-bearing analog (), which favors passive diffusion across biological membranes. In contrast, the bromoacetamido derivative () exhibits higher reactivity due to its electrophilic bromine, enabling covalent bond formation with nucleophilic residues .

- Solubility : The hydroxyl group in the compound enhances aqueous solubility, whereas the Boc-protected analogs (target compound and ) are more soluble in organic solvents, aligning with their use in solid-phase peptide synthesis .

- Stereochemical Impact : The (2S,3S) configuration in ’s compound enables precise stereospecific interactions, critical for binding to enzymatic targets. The target compound’s (S)-configuration at C2 ensures compatibility with chiral drug synthesis .

生物活性

(S)-3-(2-Bromo-phenyl)-2-(tert-butoxycarbonylamino-methyl)-propionic acid, identified by CAS No. 1260592-51-5, is a chiral compound with significant potential in medicinal chemistry and organic synthesis. Its unique structural features, including a bromine atom and a tert-butoxycarbonyl group, allow for diverse biological applications and interactions.

| Property | Value |

|---|---|

| Molecular Formula | C15H20BrNO4 |

| Molecular Weight | 358.23 g/mol |

| IUPAC Name | (2S)-2-[(2-bromophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

| InChI Key | SQUBOYNYBZABGR-NSHDSACASA-N |

The biological activity of this compound primarily involves its interaction with various biological targets, such as enzymes and receptors. The presence of the bromine atom may enhance binding affinity through halogen bonding, while the tert-butoxycarbonyl group can influence the compound's reactivity and stability in biological systems.

Biological Applications

-

Medicinal Chemistry

- As an intermediate in synthesizing pharmaceutical compounds, this compound may contribute to developing drugs targeting specific diseases.

- Research indicates that compounds with similar structures have shown anti-fibrotic properties by inhibiting gene expression related to connective tissue growth factor (CTGF) .

-

Organic Synthesis

- The compound serves as a versatile building block for more complex molecules, facilitating the synthesis of various derivatives that could exhibit enhanced biological activities.

- Biological Studies

Case Studies and Research Findings

Recent studies highlight the compound's potential as a therapeutic agent:

- A study focusing on structurally similar compounds demonstrated significant inhibition of the Rho/MRTF/SRF transcription pathway, which is crucial in fibrotic diseases. The research showed that modifications to the molecular structure could enhance potency while maintaining low cytotoxicity levels .

- Another investigation revealed that related analogs exhibited a remarkable depth of structure-activity relationships (SAR), indicating that small changes in molecular structure could lead to substantial variations in biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。